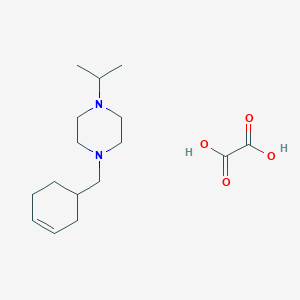![molecular formula C18H20N2O3 B5148878 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, also known as IPABA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. IPABA is a benzamide derivative that has been synthesized through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is its use as an anti-cancer agent. Several studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Wirkmechanismus
The mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is not fully understood. However, studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer cell growth. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of COX-2 and PLA2, which are involved in the production of inflammatory mediators. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide. One area of research is the development of more efficient synthesis methods for 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, which could lead to increased production and availability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide and its potential therapeutic applications. Finally, the development of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer and anti-inflammatory agents.
Synthesemethoden
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is synthesized through a multi-step chemical reaction process, starting with the reaction of 4-isopropylphenol with acetic anhydride to form 4-(acetyloxy)-isopropylphenol. The resulting compound is then reacted with phosgene to form 4-(chlorocarbonyl)-isopropylphenol, which is then reacted with 3-aminobenzoic acid to form 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide.
Eigenschaften
IUPAC Name |
3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)13-6-8-16(9-7-13)23-11-17(21)20-15-5-3-4-14(10-15)18(19)22/h3-10,12H,11H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAWVYNRZQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)

![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![3-[4-(1-adamantyl)-1-piperazinyl]-5-phenyl-1,2,4-triazine](/img/structure/B5148904.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)